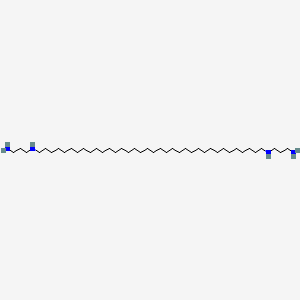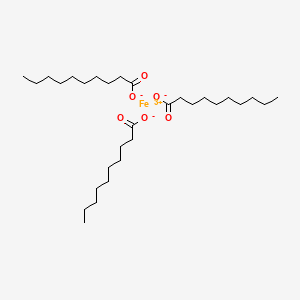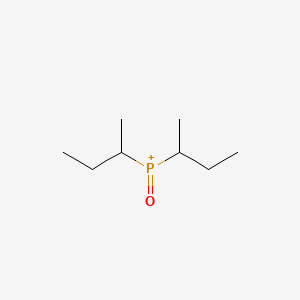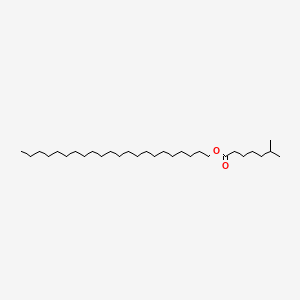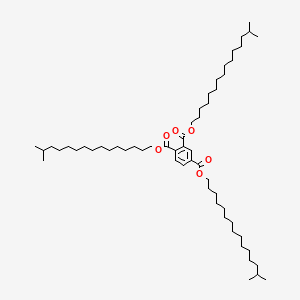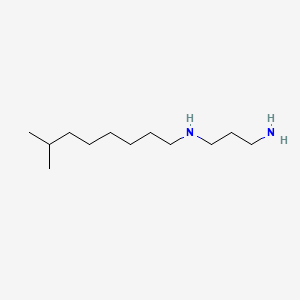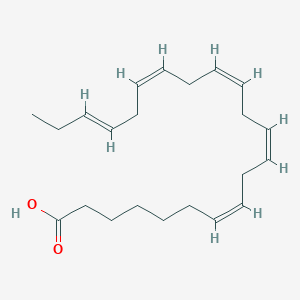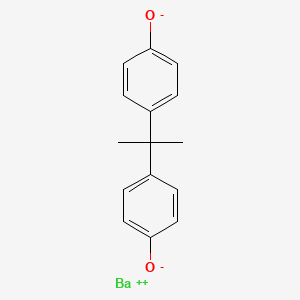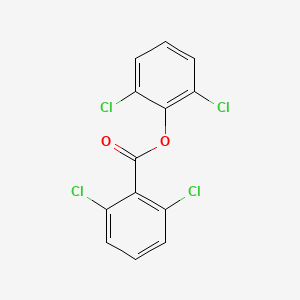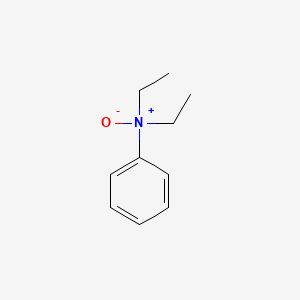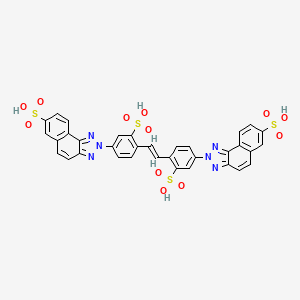
Ubistatin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ubistatin B is a small molecule inhibitor that targets the ubiquitin-proteasome system, which is a critical pathway for protein degradation in eukaryotic cells. This compound has garnered significant attention due to its ability to inhibit ubiquitination and protect ubiquitin conjugates from disassembly by various deubiquitinases and the 26S proteasome . This compound has shown potential in altering the cellular ubiquitin landscape, particularly in cancer cells .
Métodos De Preparación
The synthesis of Ubistatin B involves several steps, including the preparation of intermediate compounds and the final coupling reactions. The synthetic routes typically involve the use of hydrophobic and charge/polar interactions to facilitate the binding of this compound to ubiquitin .
Análisis De Reacciones Químicas
Ubistatin B undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions involving this compound can lead to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Ubistatin B has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the ubiquitin-proteasome system and its role in protein degradation.
Biology: In biological research, this compound is used to investigate the effects of ubiquitination inhibition on cellular processes and protein stability.
Mecanismo De Acción
Ubistatin B exerts its effects by binding selectively to ubiquitin and preferring K48-linked ubiquitin chains over K11 or K63 linkages . The binding involves hydrophobic and charge/polar interactions, which are critical for the inhibition of ubiquitination and the protection of ubiquitin conjugates from disassembly . This mechanism alters the cellular ubiquitin landscape and affects various cellular processes, particularly in cancer cells .
Comparación Con Compuestos Similares
Ubistatin B is unique in its ability to selectively inhibit ubiquitination and protect ubiquitin conjugates. Similar compounds include:
Ubistatin A: Another ubistatin derivative with similar inhibitory effects on the ubiquitin-proteasome system.
Hemi-Ubistatin: A derivative that also binds to ubiquitin but with different binding affinities and specificities.
This compound stands out due to its higher selectivity for K48-linked ubiquitin chains and its ability to penetrate cancer cells effectively .
Propiedades
Número CAS |
799764-66-2 |
|---|---|
Fórmula molecular |
C34H22N6O12S4 |
Peso molecular |
834.8 g/mol |
Nombre IUPAC |
2-[3-sulfo-4-[(E)-2-[2-sulfo-4-(7-sulfobenzo[e]benzotriazol-2-yl)phenyl]ethenyl]phenyl]benzo[e]benzotriazole-7-sulfonic acid |
InChI |
InChI=1S/C34H22N6O12S4/c41-53(42,43)25-9-11-27-21(15-25)5-13-29-33(27)37-39(35-29)23-7-3-19(31(17-23)55(47,48)49)1-2-20-4-8-24(18-32(20)56(50,51)52)40-36-30-14-6-22-16-26(54(44,45)46)10-12-28(22)34(30)38-40/h1-18H,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)/b2-1+ |
Clave InChI |
UTWNYBLAPKDLAJ-OWOJBTEDSA-N |
SMILES isomérico |
C1=CC(=C(C=C1N2N=C3C=CC4=C(C3=N2)C=CC(=C4)S(=O)(=O)O)S(=O)(=O)O)/C=C/C5=C(C=C(C=C5)N6N=C7C=CC8=C(C7=N6)C=CC(=C8)S(=O)(=O)O)S(=O)(=O)O |
SMILES canónico |
C1=CC(=C(C=C1N2N=C3C=CC4=C(C3=N2)C=CC(=C4)S(=O)(=O)O)S(=O)(=O)O)C=CC5=C(C=C(C=C5)N6N=C7C=CC8=C(C7=N6)C=CC(=C8)S(=O)(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


